1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole
Overview
Description
1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole is a highly fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as fluorination, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging agents.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high stability and resistance to metabolic degradation, allowing it to exert its effects over extended periods. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Nonafluoropentanoyl-3,5-bis(heptafluoropropyl)pyrazole
- Other highly fluorinated pyrazole derivatives
Uniqueness
1-Nonafluoropentanoyl-3,5-bis(heptafluoro-n-propyl)pyrazole stands out due to its unique combination of multiple fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and performance are critical .
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF23N2O/c15-5(16,9(23,24)12(29,30)31)2-1-3(6(17,18)10(25,26)13(32,33)34)39(38-2)4(40)7(19,20)8(21,22)11(27,28)14(35,36)37/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBVBZKXCMDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14HF23N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.